(S)-2-(4-Bromophenyl)piperidine
Overview
Description
“(S)-2-(4-Bromophenyl)piperidine” is a chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of 4’4 Bromophenyl 4’Piperidinol derivatives has been evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD) . Among all the analogues, AB11 and AB14 showed the best activity against acetylcholinesterase (AChE) with IC50 = 0.029 μM and 0.038 μM, respectively .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various databases .Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
Arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, have been identified as significant pharmacophoric groups in antipsychotic agents. The study by Sikazwe et al. (2009) highlighted the importance of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D2-like receptors. The research involved exploring the contributions of specific pharmacophoric groups to the potency and selectivity of synthesized agents at D2-like receptors, indicating the complex structure responsible for selectivity and potency at these receptors (Sikazwe et al., 2009).
Piperazine and Morpholine in Medicinal Chemistry
Piperazine and morpholine analogues, closely related to piperidine derivatives, have shown a broad spectrum of pharmaceutical applications. The review by Mohammed et al. (2015) summarizes recent developments in the synthesis of piperazine and morpholine derivatives and their potent pharmacophoric activities. This review indicates the ongoing interest and potential of these structures in drug development, highlighting the diverse applications of these moieties in medicinal chemistry (Mohammed et al., 2015).
Piperazine Derivatives for Therapeutic Use
The patent review by Rathi et al. (2016) on piperazine compounds with therapeutic uses underscores the significant flexibility of the piperazine scaffold in drug discovery. It discusses a variety of molecular designs bearing piperazine entities furnishing agents with CNS, anticancer, cardio-protective, antiviral, and anti-inflammatory profiles. The review emphasizes the broad potential of piperazine-based molecules in reflecting a successful emergence of this pharmacophore in various therapeutic investigations (Rathi et al., 2016).
Properties
IUPAC Name |
(2S)-2-(4-bromophenyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEZGFYJGORZRD-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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